molecular formula C12H12N2O3S B7762169 ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate

ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate

Cat. No.: B7762169
M. Wt: 264.30 g/mol
InChI Key: MRDXMESGLAWUKW-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 2169998-23-4 is known as Dapagliflozin Impurity 23. It is a chemical impurity associated with Dapagliflozin, a medication used to treat type 2 diabetes mellitus by inhibiting the renal sodium-glucose co-transporter type 2 (SGLT2). The molecular formula of Dapagliflozin Impurity 23 is C21H23ClO7, and it has a molecular weight of 422.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dapagliflozin Impurity 23 involves multiple steps, starting from the appropriate raw materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Dapagliflozin Impurity 23 requires stringent quality control measures to ensure the impurity is produced consistently and meets regulatory standards. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the impurity .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin Impurity 23 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Dapagliflozin Impurity 23 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dapagliflozin Impurity 23 is closely related to its parent compound, Dapagliflozin. It inhibits the renal sodium-glucose co-transporter type 2 (SGLT2), reducing glucose reabsorption in the kidneys and promoting glucose excretion in the urine. This mechanism helps in lowering blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dapagliflozin Impurity 23 include other impurities and analogs of Dapagliflozin, such as:

  • Dapagliflozin Impurity 2 (CAS No. 1830346-16-1)
  • Dapagliflozin Allose Isomer (CAS No. 1888296-95-4)
  • Dapagliflozin 5-Acetyl Impurity (CAS No. 1616259-44-9) .

Uniqueness

Dapagliflozin Impurity 23 is unique due to its specific chemical structure and the role it plays in the quality control and safety assessment of Dapagliflozin. Its presence and concentration in pharmaceutical formulations are critical for ensuring the efficacy and safety of the medication .

Properties

IUPAC Name

ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-11(16)8-3-5-9(6-4-8)13-12-14-10(15)7-18-12/h3-6H,2,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDXMESGLAWUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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